molecular formula C14H18BrN5O2 B7054730 (4-Bromo-1-methylpyrazol-3-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone

(4-Bromo-1-methylpyrazol-3-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone

Cat. No.: B7054730
M. Wt: 368.23 g/mol
InChI Key: IBEORMIJWLVMBW-UHFFFAOYSA-N
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Description

(4-Bromo-1-methylpyrazol-3-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone is a complex organic compound featuring a pyrazole and morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-methylpyrazol-3-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Morpholine Attachment: The brominated pyrazole is reacted with morpholine in the presence of a base such as potassium carbonate to form the morpholine derivative.

    Final Coupling: The final step involves coupling the morpholine derivative with a suitable methylating agent under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and morpholine rings.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure can be optimized to interact with specific biological targets, potentially leading to new treatments for various diseases.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (4-Bromo-1-methylpyrazol-3-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1-methylpyrazol-3-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone
  • (4-Fluoro-1-methylpyrazol-3-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone

Uniqueness

Compared to its analogs, (4-Bromo-1-methylpyrazol-3-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This makes it a versatile compound for various synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN5O2/c1-14(10-6-16-18(2)7-10)9-20(4-5-22-14)13(21)12-11(15)8-19(3)17-12/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEORMIJWLVMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C2=NN(C=C2Br)C)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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